molecular formula C14H19N3O B11736126 2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol

2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol

Cat. No.: B11736126
M. Wt: 245.32 g/mol
InChI Key: DKAVIWHCDGAFQY-UHFFFAOYSA-N
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Description

2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is an organic compound that features a phenol group, a pyrazole ring, and an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol typically involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylphenol under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the molecule.

Scientific Research Applications

2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(1-propylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-2-7-17-11-12(9-16-17)8-15-10-13-5-3-4-6-14(13)18/h3-6,9,11,15,18H,2,7-8,10H2,1H3

InChI Key

DKAVIWHCDGAFQY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

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